(S)-2-(Oxiran-2-ylmethoxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-oxiran-2-yl]methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9H,6-7H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJYXIOVXFBJEP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Stereoselective and General Synthetic Methodologies for S 2 Oxiran 2 Ylmethoxy Benzonitrile
General Synthetic Pathways
General methods produce the target compound as a racemic mixture, which contains equal amounts of the (S) and (R) enantiomers.
The most straightforward and common synthesis of the racemic form of 2-(Oxiran-2-ylmethoxy)benzonitrile is the etherification of 2-cyanophenol with epichlorohydrin (B41342). This reaction is typically carried out under basic conditions. A base, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or a phase-transfer catalyst, is used to deprotonate the phenol. The resulting phenoxide ion acts as a nucleophile, attacking the terminal carbon of epichlorohydrin and displacing the chloride ion. This is followed by an intramolecular cyclization under the basic conditions to form the epoxide ring, yielding racemic 2-(oxiran-2-ylmethoxy)benzonitrile.
Alternative Routes via Chiral Epoxide Precursors
The most common and effective strategies for synthesizing (S)-2-(Oxiran-2-ylmethoxy)benzonitrile involve the Williamson ether synthesis, where the nucleophilic 2-cyanophenoxide anion reacts with a suitable three-carbon electrophile that contains a pre-existing chiral epoxide ring. The choice of this electrophilic precursor is critical for the efficiency and stereochemical purity of the final product. Two of the most prominent chiral precursors are (S)-epichlorohydrin and (S)-glycidyl tosylate.
The reaction with (S)-epichlorohydrin proceeds via the formation of a phenoxide from 2-cyanophenol using a base. This phenoxide then attacks the carbon atom bonded to the chlorine in (S)-epichlorohydrin. This initial nucleophilic substitution is followed by an intramolecular ring-closing step, where the newly formed alkoxide attacks the epoxide ring, which reforms in a base-mediated cyclization to yield the desired this compound. (S)-epichlorohydrin is a widely used industrial chemical and serves as a key intermediate in the synthesis of various compounds. lookchem.com
Alternatively, (S)-glycidyl tosylate offers a more direct route. chembk.comsigmaaldrich.com The tosylate group is an excellent leaving group, making the terminal carbon of the glycidyl (B131873) moiety highly susceptible to nucleophilic attack. The 2-cyanophenoxide, generated in situ, directly displaces the tosylate group to form the ether linkage and the final epoxide product in a single SN2 step, preserving the stereochemistry of the chiral center. (S)-glycidyl tosylate itself can be synthesized from (S)-glycidol by reacting it with p-toluenesulfonyl chloride. researchgate.net
Below is a comparative table of these two synthetic routes.
Table 1: Comparison of Synthetic Routes Using Chiral Epoxide Precursors
| Feature | Route 1: (S)-Epichlorohydrin | Route 2: (S)-Glycidyl Tosylate |
|---|---|---|
| Chiral Precursor | (S)-Epichlorohydrin sigmaaldrich.com | (S)-Glycidyl Tosylate sigmaaldrich.com |
| Other Key Reagent | 2-Cyanophenol | 2-Cyanophenol |
| Typical Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |
| Mechanism | Two-step: Nucleophilic substitution followed by intramolecular cyclization | One-step: SN2 displacement of the tosylate leaving group |
| Key Advantage | Lower cost and high availability of (S)-epichlorohydrin. lookchem.com | High reactivity and excellent leaving group leads to clean reaction profiles. |
| Consideration | Potential for side reactions; requires careful control of base and temperature. | Higher cost of (S)-glycidyl tosylate compared to (S)-epichlorohydrin. |
Process Optimization and Scale-Up Considerations
Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production requires careful optimization of several process parameters to ensure efficiency, cost-effectiveness, safety, and high product quality.
Key Optimization Parameters:
Reagent Selection and Stoichiometry: The choice of base is critical. While strong bases like sodium hydride can be effective on a small scale, milder and less hazardous bases such as potassium carbonate are often preferred for large-scale operations. The stoichiometry of the reactants must be optimized to maximize the conversion of the limiting reagent, 2-cyanophenol, while minimizing the use of excess chiral epoxide, which is often the more expensive component.
Solvent System: The solvent plays a crucial role in reaction kinetics and solubility of reagents. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) can accelerate the reaction rate. orgsyn.org However, for industrial-scale synthesis, considerations for cost, environmental impact, and ease of removal lead to the evaluation of other solvents like ketones (e.g., acetone) or alcohols (e.g., isopropanol), sometimes in the presence of a phase-transfer catalyst to facilitate the reaction. derpharmachemica.com
Temperature and Reaction Time: The reaction temperature is a trade-off between reaction rate and selectivity. Higher temperatures can speed up the synthesis but may also lead to undesired side products or potential racemization, compromising the enantiomeric purity of the product. Continuous monitoring of the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time, preventing incomplete conversion or product degradation.
Purification Methods: Laboratory-scale purification often relies on column chromatography, which is generally not economically viable for large quantities. For industrial production, alternative methods such as recrystallization or distillation are developed. Optimizing the crystallization process by selecting an appropriate solvent system is key to obtaining high purity this compound in a crystalline form that is easy to handle and isolate.
The table below summarizes key considerations for process optimization.
Table 2: Process Optimization and Scale-Up Factors
| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |
|---|---|---|
| Base | Strong bases (e.g., NaH) are common for high reactivity. | Milder, safer, and cheaper bases (e.g., K₂CO₃) are preferred. |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF) for speed. orgsyn.org | Cost-effective and greener solvents; potential use of phase-transfer catalysts. derpharmachemica.com |
| Temperature Control | Heating mantles and oil baths. | Jacketed reactors with precise temperature control to ensure consistency and safety. |
| Purification | Column chromatography for high purity. | Recrystallization, distillation, or filtration for efficiency and cost-effectiveness. |
| Economic Viability | Focus on yield and proof of concept. | High emphasis on cost of raw materials, throughput, and waste disposal. |
Iii. Chemical Transformations and Reactivity Profiles of S 2 Oxiran 2 Ylmethoxy Benzonitrile
Epoxide Ring-Opening Reactions
The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening products. This reactivity is a cornerstone of its synthetic utility.
The reaction of (S)-2-(Oxiran-2-ylmethoxy)benzonitrile with nitrogen nucleophiles, particularly amines, is a well-established method for the synthesis of β-amino alcohols. rroij.comscielo.org.mx This transformation involves the nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring, resulting in the cleavage of a carbon-oxygen bond. The reaction is typically carried out under various conditions, including solvent-free systems or in the presence of a solvent. researchgate.netrsc.org The nature of the amine, whether it is aliphatic or aromatic, can influence the reaction conditions and the regioselectivity of the ring-opening. scielo.org.mx For instance, the aminolysis of epoxides with aromatic amines can be promoted by various catalysts to afford the corresponding β-amino alcohols in good yields. rroij.com The reaction is of significant interest as the resulting β-amino alcohol structural motif is a key feature in many biologically active compounds and pharmaceutical agents. scielo.org.mx
The ring-opening of unsymmetrical epoxides like this compound can, in principle, yield two different regioisomers. The outcome of the reaction is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of a catalyst. scielo.org.mx
Under basic or neutral conditions , the reaction generally follows an SN2 mechanism. masterorganicchemistry.comlibretexts.org The nucleophile, such as an amine, will preferentially attack the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comlibretexts.org This results in the formation of a specific regioisomer. For this compound, this would be the carbon atom further from the benzyloxy group.
Under acidic conditions , the mechanism can be more complex. The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. youtube.commasterorganicchemistry.com The attack then tends to occur at the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. youtube.comvu.nl This can lead to the opposite regioisomer compared to basic conditions.
The stereochemistry of the epoxide ring-opening is typically stereospecific. The SN2 attack by the nucleophile occurs from the backside, leading to an inversion of configuration at the carbon atom that is attacked. stackexchange.comyoutube.com Since this compound is a chiral molecule, this inversion of stereochemistry is a critical aspect in the synthesis of enantiomerically pure products.
To enhance the rate and control the regioselectivity of the epoxide ring-opening, various catalytic systems have been developed. Lewis acids are effective catalysts for this transformation. osti.gov They activate the epoxide by coordinating to the oxygen atom, making the ring more electrophilic and facilitating the nucleophilic attack. osti.gov Examples of Lewis acid catalysts include metal triflates, such as yttrium triflate (Y(OTf)₃), which has been shown to catalyze the ring-opening of epoxides with N-heteroaromatics. rsc.org
Heterogeneous catalysts, such as zeolites and silica-bonded S-sulfonic acid, have also been employed. scielo.org.mxosti.gov These catalysts offer advantages in terms of ease of separation and recyclability. For instance, silica-bonded S-sulfonic acid has been used as a recyclable catalyst for the synthesis of β-amino alcohols from epoxides and amines under solvent-free conditions. scielo.org.mx The choice of catalyst can significantly influence the reaction conditions, with some systems allowing the reaction to proceed at room temperature. scielo.org.mx
Nitrile Group Transformations
The nitrile group (C≡N) in this compound is another key functional group that can undergo a range of chemical transformations.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. openstax.orgebsco.com This reaction proceeds through an amide intermediate. openstax.org The hydrolysis of the nitrile in this compound would lead to the corresponding carboxylic acid, offering a pathway to synthesize derivatives with a carboxyl functional group. The hydrolysis of a related compound, 2-cyanoethylene oxide, has been studied, indicating that the stability and reactivity of the molecule can be influenced by enzymatic processes. nih.gov
Reduction: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using various reducing agents. organic-chemistry.orgacsgcipr.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org Catalytic hydrogenation is another widely used method for the reduction of nitriles. acsgcipr.org This transformation is valuable for introducing a primary amine functionality, which can be further modified.
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. openstax.org This reactivity allows for the formation of a variety of new carbon-carbon and carbon-heteroatom bonds.
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile group to form an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org This reaction provides a powerful method for the synthesis of ketones from nitriles.
Addition of other Nucleophiles: Other nucleophiles, such as amines, can also add to the nitrile group, although this often requires activation of the nitrile. nih.gov The addition of amines to nitriles can lead to the formation of amidines.
Transition Metal-Catalyzed Cyano Group Modifications
The cyano group of this compound is a versatile handle for a variety of transition metal-catalyzed transformations, allowing for its conversion into other valuable functional groups such as amides and amines, or for its participation in cycloaddition reactions.
The hydration of nitriles to amides is a synthetically important transformation. While this can be achieved under acidic or basic conditions, transition metal catalysis offers a milder and often more selective alternative. nih.gov Various transition metals, including ruthenium, rhodium, and palladium, have been shown to catalyze the hydration of benzonitriles. nih.gov For instance, ruthenium complexes have demonstrated high activity and selectivity for this transformation. nih.gov
The reduction of the cyano group to a primary amine is another key transformation. Transition metal catalysts, particularly those based on nickel, cobalt, and rhodium, are effective for this purpose. Pincer-type complexes of these metals have shown notable efficacy in the hydrogenation of nitriles to primary amines.
Transition metal-catalyzed cycloaddition reactions involving the nitrile group offer a powerful strategy for the construction of heterocyclic scaffolds. For example, [2+2+2] cycloaddition reactions of nitriles with two alkyne units, catalyzed by metals such as cobalt or rhodium, can lead to the formation of substituted pyridines. thieme-connect.de Titanium-based catalytic systems have also been employed for the cyclotrimerization of benzonitriles to form triazines. researchgate.net
| Transformation | Catalyst/Reagents | Product Type |
| Hydration | Ruthenium or Rhodium complexes, H₂O | Primary Amide |
| Reduction | Nickel, Cobalt, or Rhodium pincer complexes, H₂ | Primary Amine |
| [2+2+2] Cycloaddition | Cobalt or Rhodium complexes, 2 x Alkyne | Substituted Pyridine |
| Cyclotrimerization | Titanium complexes, Mg | Triazine |
Concomitant Reactivity and Functional Group Compatibility
A critical aspect of the chemical reactivity of this compound is the interplay between its two primary functional groups: the epoxide and the nitrile. The ability to selectively transform one group while leaving the other intact is a key consideration in synthetic planning.
In the context of transition metal-catalyzed reactions targeting the cyano group, the stability of the epoxide ring is of paramount importance. The choice of catalyst and reaction conditions plays a crucial role in achieving the desired chemoselectivity. For instance, in an evaluation of functional group compatibility for an amide bond cleavage reaction, it was observed that an epoxide moiety remained intact under the tested conditions. frontiersin.org This suggests that it is feasible to perform transformations on other parts of a molecule without affecting a present epoxide ring, provided the conditions are sufficiently mild.
Conversely, reactions targeting the epoxide must consider the potential reactivity of the nitrile group. The strained three-membered ring of the epoxide is susceptible to ring-opening by various nucleophiles. This reaction can be catalyzed by both acids and bases. For example, lithium aluminium hydride (LAH) can reduce epoxides to alcohols. wikipedia.org When considering such transformations on this compound, the potential for concomitant reduction of the nitrile group by a strong reducing agent like LAH must be taken into account. wikipedia.org Milder reducing agents or alternative strategies might be necessary to achieve selective epoxide reduction.
The intramolecular cyclization of molecules containing both an epoxide and a nucleophilic group is a powerful method for the synthesis of heterocyclic compounds. While the nitrile group itself is not strongly nucleophilic, its hydrolysis or reduction product (amide or amine, respectively) could potentially participate in an intramolecular ring-opening of the nearby epoxide, leading to the formation of cyclic ethers or amino alcohols. Transition metal-free base-catalyzed intramolecular cyclization of 2-ynylphenols has been demonstrated for the synthesis of benzo[b]furans, highlighting the potential for cyclization reactions in related systems. nih.gov
The development of catalytic systems that exhibit high functional group tolerance is an active area of research. For example, copper-catalyzed electrochemical C-H amidation reactions have shown compatibility with various functional groups. nih.gov The strategic selection of catalysts and reaction parameters is therefore essential to control the reactivity of this compound and to enable its use in complex synthetic sequences.
| Reagent/Condition | Targeted Functional Group | Potential Concomitant Reaction | Key Consideration |
| Transition Metal Catalyst (for nitrile hydration/reduction) | Nitrile | Epoxide Ring Opening | Catalyst and condition selection for chemoselectivity |
| Strong Reducing Agents (e.g., LiAlH₄) | Epoxide/Nitrile | Reduction of both functional groups | Use of milder or more selective reagents |
| Base/Acid Catalysis | Epoxide | Hydrolysis of Nitrile | Control of reaction conditions to favor desired outcome |
| Intramolecular Cyclization Conditions | Epoxide and a nucleophile (potentially derived from the nitrile) | - | Generation of the nucleophilic species and cyclization conditions |
Iv. Role As a Chiral Building Block in Complex Molecule Synthesis
Application in the Construction of Enantiomerically Enriched Scaffolds
The primary application of chiral epoxides like (S)-2-(Oxiran-2-ylmethoxy)benzonitrile is in the synthesis of enantiomerically enriched scaffolds, which are the core structures of many pharmaceutical agents. researchgate.net The defined stereocenter of the (S)-oxirane ring allows for stereospecific reactions, ensuring that the desired enantiomer of the final product is obtained with high purity. This is critical in drug development, where different enantiomers of a molecule can have vastly different biological effects.
A prominent example of a complex molecule whose synthesis involves similar chiral epoxide building blocks is Nebivolol, a beta-blocker used to treat high blood pressure. google.com Nebivolol has four stereocenters, leading to 16 possible stereoisomers. The therapeutically active form is a racemic mixture of the (SRRR)- and (RSSS)-enantiomers. google.comepo.org The synthesis of these specific isomers relies on the use of enantiomerically pure building blocks, such as chiral chromane (B1220400) epoxides, which share structural similarities with this compound. epo.orggoogleapis.com
The construction of these scaffolds typically involves the ring-opening of the epoxide by a nucleophile. This reaction is highly stereospecific and is a key step in establishing the stereochemistry of the final molecule. The nitrile group on the benzonitrile (B105546) portion of the molecule can also be transformed into various other functional groups, adding to the structural diversity that can be achieved. nih.gov
Table 1: Key Reactions in Scaffold Construction
| Reaction Type | Reagents & Conditions | Outcome |
| Epoxide Ring-Opening | Amines, Alcohols, or other nucleophiles | Formation of a new carbon-nucleophile bond with defined stereochemistry. |
| Nitrile Reduction | Reducing agents (e.g., LiAlH₄) | Conversion of the nitrile group to a primary amine. |
| Nitrile Hydrolysis | Acid or base catalysis | Conversion of the nitrile group to a carboxylic acid. |
Synthetic Utility in Multi-Step Organic Synthesis Pathways
The synthesis of Nebivolol, for instance, can be a lengthy process involving more than ten steps. google.com In many reported synthetic routes, a crucial step is the coupling of two different chiral chromane fragments. One of these fragments is often an epoxide, and the other is an amine. epo.orggoogleapis.com The (S)-configuration of the epoxide is essential for obtaining the desired (RSSS)-Nebivolol isomer.
A generalized pathway involving a chiral epoxide in a multi-step synthesis can be outlined as follows:
Introduction of the Chiral Building Block: The synthesis begins with a chiral epoxide like this compound.
Key Coupling Reaction: The epoxide is reacted with another molecule in a stereospecific ring-opening reaction to form a larger, more complex intermediate. googleapis.com
Functional Group Interconversions: The nitrile group and other functional groups on the intermediate are modified in subsequent steps to build up the final target molecule.
Purification: The final product is purified to isolate the desired enantiomer.
The use of such building blocks avoids the need for challenging chiral separations or asymmetric synthesis steps later in the reaction sequence, which can be inefficient and costly. google.com
Precursor to Structurally Diverse Derivatives for Chemical Exploration
The structure of this compound makes it an excellent starting point for generating libraries of structurally diverse compounds for chemical exploration. nih.gov By reacting the epoxide and nitrile groups with different reagents, a wide array of new molecules can be synthesized and tested for various biological activities. nih.govnih.gov
For example, the epoxide ring can be opened by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce different side chains. researchgate.net This approach has been used to synthesize series of aminoalkanol derivatives from related epoxy compounds. nih.gov Research has shown that reacting similar oxirane-containing molecules with different sulfonyl chlorides or chloroformates can produce a range of sulfonamide and carbamate (B1207046) derivatives. nih.gov
Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be further modified through amide bond formation or other reactions. This dual reactivity allows for the creation of a large and diverse set of molecules from a single chiral precursor. researchgate.netnih.gov This strategy is valuable in drug discovery for exploring the structure-activity relationships of a new chemical scaffold. nih.govresearchgate.netchemrxiv.org
Table 2: Examples of Derivative Classes from this compound
| Derivative Class | Key Reaction | Potential Applications |
| Amino Alcohols | Epoxide opening with amines | Beta-blockers, various receptor modulators |
| Sulfonamides | Reaction with sulfonyl chlorides | Antibacterials, anti-inflammatories nih.gov |
| Carbamates | Reaction with chloroformates | Various therapeutic areas |
| Carboxylic Acids | Nitrile hydrolysis | Building blocks for further synthesis |
| Amines | Nitrile reduction | Building blocks for further synthesis |
V. Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic Methods for Structure Confirmation
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are vital for the structural confirmation of (S)-2-(Oxiran-2-ylmethoxy)benzonitrile.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. For this compound, distinct signals are expected for the aromatic protons of the benzonitrile (B105546) ring, the diastereotopic protons of the methylene bridge (-O-CH₂-), and the protons of the oxirane ring. The aromatic region would typically display complex multiplets, while the oxirane and methylene protons would appear in the aliphatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Signals are expected for the quaternary carbon of the nitrile group, the four distinct aromatic carbons of the benzonitrile ring, the methylene carbon, and the two carbons of the oxirane ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.65 - 7.00 (m, 4H) | 134.0 - 115.0 |
| Nitrile C | - | ~117.0 |
| Aromatic C-O | - | ~160.0 |
| Methylene O-CH₂ | 4.40 - 4.10 (m, 2H) | ~70.0 |
| Oxirane CH | 3.40 - 3.30 (m, 1H) | ~51.0 |
| Oxirane CH₂ | 2.95 - 2.80 (m, 2H) | ~45.0 |
Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary from experimentally determined values.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A strong, sharp absorption band is expected for the nitrile (C≡N) stretch. The presence of the aromatic ring would be confirmed by C-H and C=C stretching vibrations. The ether linkage (C-O-C) and the oxirane ring would also show characteristic stretching and bending vibrations.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Nitrile C≡N | Stretch | 2260 - 2220 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Ether C-O-C | Asymmetric Stretch | 1275 - 1200 |
| Oxirane Ring | C-O Stretch | 950 - 810 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. Common fragmentation pathways would likely involve the cleavage of the ether bond and fragmentation of the oxirane ring, leading to characteristic fragment ions.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
| [C₁₀H₉NO₂]⁺ | Molecular Ion | 175.06 |
| [C₈H₆NO]⁺ | Loss of oxirane | 132.04 |
| [C₇H₄N]⁺ | Cyanophenyl fragment | 102.03 |
| [C₃H₅O]⁺ | Glycidyl (B131873) fragment | 57.03 |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of chemical purity and the determination of the relative amounts of enantiomers.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and, crucially for chiral molecules, the enantiomeric excess (e.e.) of this compound. For enantiomeric excess determination, a chiral stationary phase (CSP) is required. These phases are designed to interact differently with the two enantiomers, leading to their separation.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which differ in their stability and thus result in different retention times. A typical method would involve a normal-phase or reversed-phase mobile system. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds. For the analysis of this compound, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would likely be employed.
For the determination of enantiomeric excess by GC, a chiral stationary phase is necessary. Cyclodextrin-based chiral capillary columns are commonly used for this purpose. The separation is based on the differential inclusion of the enantiomers into the chiral cyclodextrin cavity. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. The choice of method depends on the specific properties of the compound and the available instrumentation. Monitoring of reactions and final product purity is often performed using GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).
X-ray Crystallography for Absolute Configuration and Solid-State Analysis
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule. chemicalbook.com This technique provides precise information on bond lengths, bond angles, and torsion angles, culminating in a detailed model of the atomic arrangement within a crystal lattice. For chiral molecules such as this compound, X-ray crystallography is particularly crucial as it allows for the direct determination of the absolute configuration of stereogenic centers. chemicalbook.com Furthermore, it offers invaluable insights into the solid-state characteristics of the compound, including its packing arrangement and intermolecular interactions.
Despite the power of this technique, a thorough search of publicly available scientific literature and crystallographic databases reveals that, to date, the single-crystal X-ray structure of this compound has not been reported. Therefore, the detailed experimental crystallographic data and the corresponding in-depth solid-state analysis for this specific compound are not available.
The following sections outline the principles of how X-ray crystallography would be applied to this compound to determine its absolute configuration and analyze its solid-state properties, should suitable single crystals become available and be subjected to diffraction analysis.
Determination of Absolute Configuration
The determination of the absolute configuration of a chiral molecule is a critical aspect of its characterization, with significant implications in fields such as pharmaceuticals and materials science. X-ray crystallography can unequivocally establish the absolute stereochemistry through the phenomenon of anomalous dispersion. When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect leads to measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l), which would otherwise be identical.
For an enantiomerically pure sample of this compound, the analysis of these intensity differences allows for the assignment of the correct spatial arrangement of the atoms, thus confirming the (S)-configuration at the chiral center of the oxirane ring. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms the assignment.
Solid-State Analysis
Beyond the molecular structure, X-ray crystallography elucidates the arrangement of molecules within the crystal, known as the crystal packing. This solid-state analysis provides crucial information about intermolecular interactions, which govern the physical properties of the material, such as melting point, solubility, and stability.
For this compound, a solid-state analysis would reveal how the individual molecules are organized relative to one another. Key interactions that would be of interest include potential hydrogen bonding involving the oxygen atoms of the ether and oxirane moieties, as well as π-π stacking interactions between the benzonitrile rings. The nitrile group could also participate in dipole-dipole interactions. Understanding these interactions is fundamental to comprehending the supramolecular chemistry of the compound.
Hypothetical Crystallographic Data Table
While no experimental data is available, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction experiment on this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₉NO₂ |
| Formula Weight | 175.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.5 |
| b (Å) | 5.2 |
| c (Å) | 10.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 432.1 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.345 |
| Flack Parameter | 0.0(1) |
Vi. Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, DFTB) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and reactivity of organic molecules. Studies on various benzonitrile (B105546) derivatives and aryl ethers provide a framework for understanding (S)-2-(Oxiran-2-ylmethoxy)benzonitrile.
Electronic Structure and Geometry: DFT calculations are frequently used to optimize molecular geometry and predict spectroscopic properties. For benzonitrile derivatives, methods like B3LYP with basis sets such as 6-311+G(2df, 2p) have shown a good balance of accuracy and computational cost for predicting vibrational spectra. derpharmachemica.com The introduction of substituents on the benzene (B151609) ring perturbs the electron distribution and geometry. derpharmachemica.com In the case of this compound, the ortho-alkoxy group (oxiran-2-ylmethoxy) acts as an electron-donating group through resonance, which influences the electronic properties of the aromatic ring and the cyano group.
Reactivity and Frontier Molecular Orbitals: The reactivity of a molecule is often analyzed through its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.
DFT studies on structurally related aryl glycidyl (B131873) ethers provide insight into the likely electronic characteristics. For instance, calculations on diglycidyl bisphenol A aryl ether sulfone (DGBAAES) have been used to determine the locations of HOMO and LUMO, identifying the most probable sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzonitrile ring, while the LUMO would likely be associated with the antibonding orbitals of the aromatic system and the strained oxirane ring. The epoxide's C-O σ* orbitals are particularly important LUMOs that play a key role in its ring-opening reactions. ic.ac.uk
Global reactivity descriptors, calculated from HOMO and LUMO energies, can quantify a molecule's reactivity.
Table 1: Representative Calculated Quantum Chemical Properties for Related Compounds
| Compound Class | Computational Method | Calculated Property | Typical Value | Reference |
|---|---|---|---|---|
| Benzonitrile Derivatives | DFT/B3LYP/6-31G** | HOMO-LUMO Gap (eV) | ~5-6 eV | nih.gov |
| Aryl Glycidyl Ethers | DFT | HOMO Energy (eV) | -6 to -7 eV | researchgate.net |
| Aryl Glycidyl Ethers | DFT | LUMO Energy (eV) | -0.5 to -1.5 eV | researchgate.net |
| Benzonitrile | DFT/B3LYP/6-311++G(3df,3pd) | Dipole Moment (Debye) | ~4.0-4.5 D | nih.gov |
Note: The values in this table are representative and sourced from studies on related molecules. They serve to illustrate the expected range for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics and non-covalent interactions that govern the macroscopic properties of substances.
Intermolecular Interactions: MD simulations of liquid benzonitrile have revealed significant local ordering due to specific intermolecular interactions. nih.govstanford.eduresearchgate.netacs.org Key interactions include:
Hydrogen Bonds: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming C-H···N interactions with neighboring molecules. acs.orgbohrium.com
π-π Stacking: The aromatic rings can stack on top of each other. Studies on benzonitrile indicate a preference for antiparallel arrangements, which are stabilized by the interaction between the molecular dipoles. stanford.eduresearchgate.net
Dipole-Dipole Interactions: Benzonitrile has a large dipole moment, leading to strong dipole-dipole interactions that influence its bulk properties. nih.gov
For this compound, these interactions would be supplemented by potential hydrogen bonding involving the ether oxygen and the oxirane oxygen. MD simulations would be essential to understand how these competing interactions define the structure in a condensed phase or a solvent environment.
Table 2: Key Intermolecular Interactions Relevant to this compound
| Interaction Type | Participating Groups | Significance | Reference |
|---|---|---|---|
| Hydrogen Bonding | Nitrile (acceptor) with C-H (donor) | Influences local structure and packing. | acs.orgbohrium.com |
| π-π Stacking | Benzene rings | Contributes to crystal packing and stabilization, often in an antiparallel orientation. | stanford.eduresearchgate.net |
| Dipole-Dipole | Entire molecule (especially nitrile group) | Strong orienting effect in liquid phase and crystals. | nih.gov |
| van der Waals | All atoms | General, non-specific attractive and repulsive forces. | researchgate.net |
Mechanistic Insights from Computational Modeling
Computational modeling is a cornerstone for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. The most significant reactive site in this compound is the strained three-membered oxirane ring.
The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions (acidic or basic/nucleophilic). libretexts.org
Under Basic/Nucleophilic Conditions: The reaction follows an SN2 mechanism. A strong nucleophile attacks one of the epoxide carbons, leading to the opening of the ring. masterorganicchemistry.comyoutube.com Computational models would predict that the attack will occur at the less sterically hindered carbon (the terminal CH₂ group of the oxirane). This is the standard and most predictable pathway. youtube.com
Under Acidic Conditions: The mechanism has more SN1 character. The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the carbon that can best stabilize a positive charge, which is typically the more substituted carbon. libretexts.org
Computational modeling, using methods like DFT, can be used to map the potential energy surface for these reactions. By calculating the activation energies for attack at both carbons of the oxirane, a definitive prediction of the regioselectivity can be made. For example, NBO (Natural Bond Orbital) analysis can be used to inspect the LUMO (typically the C-O σ* orbital) to rationalize which carbon is more electrophilic and susceptible to attack under different conditions. ic.ac.uk
Stereochemical Prediction and Rational Design Principles
The stereochemistry of this compound is defined by the chiral center at the C2 position of the oxirane ring. This pre-existing stereocenter dictates the stereochemical outcome of subsequent reactions.
Stereochemical Prediction: The ring-opening of the epoxide via an SN2 mechanism, which occurs with strong nucleophiles, proceeds with an inversion of configuration at the site of attack. youtube.com
If a nucleophile attacks the terminal, non-chiral carbon (C3) of the oxirane, the stereochemistry at the (S)-configured C2 carbon is retained.
If a nucleophile attacks the chiral C2 carbon, the reaction would proceed with inversion, leading to an (R) configuration at that carbon in the resulting product.
Computational chemistry can be used to rationalize and predict these outcomes. By modeling the transition states for nucleophilic attack at both epoxide carbons, chemists can determine the energetically favored pathway. The lower activation energy barrier would correspond to the major product formed. This predictive power is a key principle in rational drug design, where precise control over stereochemistry is essential for biological activity. Conformation analysis of the substrate can also provide clues, as the most stable or reactive conformation may preferentially expose one side of the epoxide to nucleophilic attack. stackexchange.com
Vii. Future Research Directions and Emerging Trends
Development of Novel and More Efficient Stereoselective Synthesis Methods
The future of (S)-2-(Oxiran-2-ylmethoxy)benzonitrile is intrinsically linked to the innovation of more efficient and selective synthetic methodologies. While existing methods provide access to this chiral epoxide, upcoming research will likely focus on overcoming limitations such as catalyst loading, reaction times, and substrate scope.
A key area of development will be the design of novel organocatalysts. Recent explorations into sugar-derived ketones for Shi-type epoxidations have shown promise in achieving high conversions for various olefins. nih.gov Future work could tailor carbohydrate-based catalysts, potentially leveraging the directing effects of protecting groups to enhance the enantioselectivity of the epoxidation step leading to the (S)-enantiomer specifically. nih.gov Another promising avenue lies in the advancement of metal-based catalytic systems. For instance, the development of titanium salalen catalysts has enabled the highly syn-selective epoxidation of terminal allylic alcohols. nih.gov Adapting such catalysts for the synthesis of anti-epoxy ethers like this compound could provide a more direct and efficient route from the corresponding allylic ether.
Furthermore, biocatalysis presents a green and highly selective alternative. Styrene monooxygenases, for example, have demonstrated excellent enantiopurity in the epoxidation of various alkenes. nih.gov Future research could focus on engineering these enzymes to accept 2-allyloxybenzonitrile as a substrate, potentially leading to a highly efficient and environmentally benign one-step synthesis of the target molecule.
| Methodological Approach | Potential Advancement for this compound Synthesis | Related Research Finding |
| Organocatalysis | Development of tailored sugar-derived or pyrrolidine-based catalysts for improved enantioselectivity and lower catalyst loading. | Sugar-derived ketones have shown the ability to reverse stereoselectivity in epoxidations. nih.gov |
| Metal Catalysis | Adaptation of highly selective catalysts, such as titanium salalen complexes, for the specific synthesis of the (S)-enantiomer. | Titanium salalen catalysts provide access to terminal syn-epoxy alcohols with high diastereoselectivity. nih.gov |
| Biocatalysis | Engineering of monooxygenases to accept 2-allyloxybenzonitrile for a direct, highly enantioselective epoxidation. | Styrene monooxygenases can produce chiral epoxides with excellent enantiomeric excess (>95-99% ee). nih.gov |
Exploration of New Reactivity Pathways and Multi-Component Functionalizations
The inherent reactivity of the epoxide and the electronic nature of the benzonitrile (B105546) group in this compound open the door to a wide array of chemical transformations. Future research is expected to move beyond simple nucleophilic ring-openings to explore more complex and novel reactivity pathways.
A significant emerging trend is the use of this chiral building block in multi-component reactions (MCRs). MCRs are powerful tools for rapidly generating molecular diversity from simple starting materials. beilstein-journals.org The epoxide moiety of this compound can be opened in situ to generate a diol or an amino alcohol, which can then participate as a component in reactions like the Ugi or Passerini reactions. This strategy would allow for the one-pot synthesis of complex, stereochemically defined scaffolds. For instance, the nitrile group could also be involved, potentially leading to the formation of intricate heterocyclic systems. mdpi.com Research in this area will likely focus on designing novel MCRs that leverage the unique functionalities of the molecule to access new chemical space. nih.gov
Furthermore, the development of cascade reactions initiated by the epoxide ring-opening represents another exciting frontier. Such sequences could involve intramolecular cyclizations onto the benzonitrile group or other appended functionalities, leading to the stereoselective formation of complex polycyclic structures.
Expansion of Synthetic Applications in Advanced Materials Science and Chemical Biology Tools
The unique structural features of this compound make it an attractive monomer for the synthesis of advanced materials. The stereoselective polymerization of chiral epoxides is an emerging field, with organoboron catalysts showing promise in producing isotactic-enriched polyethers. rsc.org Future research could explore the ring-opening polymerization of this compound to create novel polymers with defined stereochemistry. These materials could possess unique properties, such as chiroptical activity or the ability to self-assemble into ordered nanostructures, making them suitable for applications in chiral separations, nonlinear optics, or as smart materials.
In the realm of chemical biology, this compound serves as a valuable scaffold for the development of chemical probes. eubopen.org The epoxide can act as a reactive handle to covalently bind to biological targets, while the benzonitrile provides a site for further functionalization, for instance, through the introduction of reporter tags or affinity labels. Future work will likely involve the synthesis of derivatives of this compound to probe specific enzyme active sites or to develop new classes of covalent inhibitors. nih.gov
| Application Area | Future Research Direction | Potential Impact |
| Advanced Materials | Stereoselective ring-opening polymerization of this compound. | Creation of novel, isotactic polyethers with unique chiroptical and self-assembly properties. |
| Chemical Biology | Design and synthesis of derivatives as covalent chemical probes or inhibitors. | Development of new tools for studying biological systems and novel therapeutic leads. |
Integration with Flow Chemistry and Sustainable Synthesis Paradigms
The principles of green chemistry are increasingly influencing synthetic route design. Future research on this compound will undoubtedly embrace these paradigms, focusing on sustainability and process efficiency.
Flow chemistry offers significant advantages for the synthesis of chiral epoxides, including enhanced safety, better temperature control, and the potential for process automation. researchgate.net The development of continuous flow processes for the synthesis of this compound could lead to higher yields, improved purity, and easier scale-up. This could involve integrating catalytic epoxidation and subsequent purification steps into a single, continuous process.
Moreover, there is a strong drive towards using renewable starting materials. A notable example is the chemo-enzymatic synthesis of chiral epoxides from levoglucosenone, a compound derived from the pyrolysis of cellulose. mdpi.comnih.gov Future research could explore pathways to synthesize the 2-hydroxybenzonitrile (B42573) precursor from bio-based feedstocks, thereby creating a fully sustainable route to this compound. Combining biocatalysis with flow chemistry represents a particularly powerful approach to achieving a highly efficient and sustainable manufacturing process for this valuable chiral intermediate.
Q & A
What are the common synthetic routes for (S)-2-(Oxiran-2-ylmethoxy)benzonitrile?
Basic
The synthesis typically involves functionalizing benzonitrile derivatives with epoxide-containing groups. A plausible route is nucleophilic substitution: reacting an epoxide precursor (e.g., epichlorohydrin) with a substituted benzonitrile under basic conditions. For example, 2-hydroxybenzonitrile could react with (S)-epichlorohydrin in the presence of a base like K₂CO₃ to form the ether linkage. Subsequent purification via column chromatography ensures enantiomeric purity . Cross-coupling reactions using boronic esters (e.g., Suzuki-Miyaura coupling) may also introduce the oxirane moiety, as seen in structurally similar compounds .
How is the enantiomeric purity of this compound characterized?
Basic
Enantiomeric purity is assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol. X-ray crystallography provides definitive stereochemical confirmation, leveraging programs like SHELXL for refinement . Polarimetry or circular dichroism (CD) spectroscopy can supplement these methods, though they require high-purity samples.
What strategies ensure high enantioselectivity during synthesis of the (S)-enantiomer?
Advanced
Chiral catalysts or auxiliaries are critical. For example, Sharpless epoxidation or Jacobsen kinetic resolution can generate the (S)-epoxide intermediate with >90% enantiomeric excess (ee). Asymmetric catalysis using chiral Lewis acids (e.g., Ti(OiPr)₄ with tartrate ligands) may enhance selectivity during etherification. Kinetic resolution via enzymatic methods (e.g., lipase-mediated acetylation) is another approach, separating enantiomers based on reaction rates .
How does the epoxide ring’s stability influence reaction design?
Advanced
The epoxide ring is sensitive to nucleophiles, acids, and moisture. Reactions must avoid protic solvents (e.g., water, alcohols) and acidic conditions to prevent ring-opening. Storage under inert gas (N₂/Ar) at –20°C minimizes degradation . For reactions involving nucleophiles (e.g., amines), low temperatures (0–5°C) and controlled pH (neutral to mildly basic) preserve the epoxide while enabling selective functionalization.
How can discrepancies in NMR data for epoxide ring-opening products be resolved?
Data Contradiction Analysis
Unexpected NMR signals (e.g., split peaks for diastereomers) may arise from dynamic processes or solvent effects. Variable-temperature NMR can identify rotational barriers or equilibrium states. For diastereomeric mixtures, NOESY or COSY experiments clarify spatial relationships. High-resolution mass spectrometry (HRMS) verifies molecular formulas, while computational modeling (DFT) predicts shifts for comparison .
What role does the nitrile group play in cross-coupling reactions for pharmaceutical intermediates?
Application-Focused
The nitrile group acts as a directing group in C–H activation reactions, enabling regioselective functionalization (e.g., meta-arylation). In Suzuki-Miyaura couplings, the nitrile stabilizes transient intermediates via π-backbonding with palladium catalysts. It also serves as a precursor for amides or carboxylic acids through hydrolysis, expanding utility in drug discovery .
How is the compound’s reactivity tailored for OLED material applications?
Advanced
The electron-withdrawing nitrile and rigid epoxide structure enhance charge transport in OLEDs. Computational studies (e.g., DFT) optimize HOMO/LUMO levels for emissive layer compatibility. Crosslinking via epoxide ring-opening (e.g., with diamine linkers) forms stable polymer matrices, improving device longevity. Photophysical characterization (PL, EL spectra) validates performance .
What precautions are required for handling air-sensitive derivatives of this compound?
Methodological
Use Schlenk lines or gloveboxes for synthesis and purification. Store solutions in anhydrous solvents (e.g., THF, DCM) with molecular sieves. For quenching, slowly add to cold, saturated NaHCO₃ to mitigate exothermic reactions. Monitor purity via TLC or LC-MS post-synthesis to detect oxidation byproducts .
How is the compound utilized in enantioselective catalysis?
Advanced
The (S)-epoxide serves as a chiral building block in asymmetric catalysis. For example, it can act as a ligand in transition-metal complexes (e.g., Ru or Rh) for enantioselective hydrogenation. Its rigid structure stabilizes metal centers, enhancing catalytic efficiency and selectivity in C–C bond-forming reactions .
What analytical challenges arise in quantifying trace impurities?
Data Contradiction Analysis
Trace epoxide degradation products (e.g., diols) complicate quantification. UPLC-MS/MS with a C18 column and MRM mode achieves ppb-level detection. For chiral impurities, chiral stationary phases (e.g., Chiralcel® OD) separate enantiomers. Standard addition methods correct matrix effects in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
